molecular formula C8H9BrClNO2 B13554996 2-(1-Amino-2-hydroxyethyl)-6-bromo-4-chlorophenol

2-(1-Amino-2-hydroxyethyl)-6-bromo-4-chlorophenol

Cat. No.: B13554996
M. Wt: 266.52 g/mol
InChI Key: SUUHPHMOLKNVDA-UHFFFAOYSA-N
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Description

2-(1-Amino-2-hydroxyethyl)-6-bromo-4-chlorophenol is a chemical compound with a complex structure that includes an amino group, a hydroxyl group, a bromine atom, and a chlorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-hydroxyethyl)-6-bromo-4-chlorophenol typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitutions occur at the correct positions on the phenol ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-hydroxyethyl)-6-bromo-4-chlorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups in place of the halogens .

Scientific Research Applications

2-(1-Amino-2-hydroxyethyl)-6-bromo-4-chlorophenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1-Amino-2-hydroxyethyl)-6-bromo-4-chlorophenol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins, potentially inhibiting their function. The bromine and chlorine atoms may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Amino-2-hydroxyethyl)-6-bromo-4-fluorophenol
  • 2-(1-Amino-2-hydroxyethyl)-6-chloro-4-bromophenol
  • 2-(1-Amino-2-hydroxyethyl)-4,6-dichlorophenol

Uniqueness

2-(1-Amino-2-hydroxyethyl)-6-bromo-4-chlorophenol is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms on the phenol ring can lead to distinct interactions with molecular targets compared to similar compounds .

Properties

Molecular Formula

C8H9BrClNO2

Molecular Weight

266.52 g/mol

IUPAC Name

2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol

InChI

InChI=1S/C8H9BrClNO2/c9-6-2-4(10)1-5(8(6)13)7(11)3-12/h1-2,7,12-13H,3,11H2

InChI Key

SUUHPHMOLKNVDA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(CO)N)O)Br)Cl

Origin of Product

United States

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